molecular formula C12H23NO B15051439 4-Cyclohexyl-4-methoxypiperidine

4-Cyclohexyl-4-methoxypiperidine

Cat. No.: B15051439
M. Wt: 197.32 g/mol
InChI Key: CCHOGYYJCAJSDN-UHFFFAOYSA-N
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Description

4-Cyclohexyl-4-methoxypiperidine is a synthetic compound belonging to the class of piperidine derivatives. It has the molecular formula C12H23NO and a molecular weight of 197.32 g/mol . This compound is characterized by a piperidine ring substituted with a cyclohexyl group and a methoxy group, making it a unique structure within the piperidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-4-methoxypiperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexylamine with methoxyacetaldehyde in the presence of a suitable catalyst to form the desired piperidine derivative . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediates followed by cyclization and purification steps. The use of composite catalysts, such as alkyl aluminum chloride-magnesium chloride complexes, can enhance the efficiency of the cyclization reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexyl-4-methoxypiperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different substituted piperidines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles; polar aprotic solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted piperidines.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-4-methoxypiperidine involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

4-cyclohexyl-4-methoxypiperidine

InChI

InChI=1S/C12H23NO/c1-14-12(7-9-13-10-8-12)11-5-3-2-4-6-11/h11,13H,2-10H2,1H3

InChI Key

CCHOGYYJCAJSDN-UHFFFAOYSA-N

Canonical SMILES

COC1(CCNCC1)C2CCCCC2

Origin of Product

United States

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